1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide
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Overview
Description
Hexamethylenetetramine hydroiodide is a chemical compound derived from hexamethylenetetramine, also known as methenamine, hexamine, or urotropine. Hexamethylenetetramine is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound highly soluble in water and polar organic solvents . Hexamethylenetetramine hydroiodide is formed by the reaction of hexamethylenetetramine with hydroiodic acid.
Preparation Methods
Hexamethylenetetramine hydroiodide can be synthesized by reacting hexamethylenetetramine with hydroiodic acid. The reaction typically occurs in an aqueous medium, where hexamethylenetetramine is dissolved in water, and hydroiodic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of hexamethylenetetramine hydroiodide, which precipitates out of the solution. The precipitate is filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Hexamethylenetetramine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form hexamethylenetetramine.
Substitution: It can undergo substitution reactions with alkyl halides to form quaternary ammonium salts.
Hydrolysis: It hydrolyzes in acidic conditions to release formaldehyde and ammonia
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed from these reactions are formaldehyde, ammonia, and quaternary ammonium salts .
Scientific Research Applications
Hexamethylenetetramine hydroiodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hexamethylenetetramine hydroiodide involves its hydrolysis in acidic conditions to release formaldehyde and ammonia. Formaldehyde acts as an antiseptic by denaturing proteins and nucleic acids, thereby inhibiting the growth of microorganisms . The compound’s molecular targets include bacterial cell walls and membranes, where formaldehyde exerts its antimicrobial effects .
Comparison with Similar Compounds
Hexamethylenetetramine hydroiodide can be compared with other similar compounds such as:
Hexamethylenetetramine: The parent compound, which is used in similar applications but does not contain the hydroiodide component.
Methenamine mandelate: Another derivative of hexamethylenetetramine used as a urinary antiseptic.
Methenamine hippurate: Similar to methenamine mandelate, used for urinary tract infections.
Hexamethylenetetramine hydroiodide is unique due to its specific reactivity with hydroiodic acid, which imparts distinct chemical properties and applications compared to its parent compound and other derivatives .
Properties
CAS No. |
24911-88-4 |
---|---|
Molecular Formula |
C6H13IN4 |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydroiodide |
InChI |
InChI=1S/C6H12N4.HI/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
InChI Key |
REYPXKZACPANQX-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.I |
Related CAS |
139-09-3 |
Origin of Product |
United States |
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